2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide
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Overview
Description
2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide involves the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells. It has been shown to inhibit the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are crucial for the survival and proliferation of cancer cells. Additionally, it has been found to activate the AMPK pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are major contributors to the development of cardiovascular diseases. Additionally, it has been found to improve glucose metabolism and insulin sensitivity, which are crucial for the prevention and treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide in lab experiments is its specificity towards cancer cells. It has been shown to selectively inhibit the growth of cancer cells without affecting normal cells. Additionally, it has a low toxicity profile, which makes it a promising candidate for further development. However, one of the limitations of using this compound is its poor solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide. One of the potential directions is the development of novel analogs with improved solubility and efficacy. Additionally, further studies are needed to investigate its potential applications in the treatment of neurological disorders and other diseases. Moreover, the development of targeted drug delivery systems can enhance its therapeutic potential and reduce its side effects.
Synthesis Methods
The synthesis of 2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide involves the reaction of 4-ethylphenol with 3-(tetrahydro-2-furanylmethoxy)benzaldehyde in the presence of an acid catalyst, followed by the addition of propionic anhydride. The resulting compound is then purified using column chromatography.
Scientific Research Applications
2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide has been studied extensively for its potential applications in various fields such as cancer research, cardiovascular diseases, and neurological disorders. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been found to have a protective effect on the heart by reducing oxidative stress and inflammation. Moreover, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C22H27NO4 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]propanamide |
InChI |
InChI=1S/C22H27NO4/c1-3-17-9-11-19(12-10-17)27-16(2)22(24)23-18-6-4-7-20(14-18)26-15-21-8-5-13-25-21/h4,6-7,9-12,14,16,21H,3,5,8,13,15H2,1-2H3,(H,23,24) |
InChI Key |
OPPBDPIJCANYJL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=CC=C2)OCC3CCCO3 |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC(=CC=C2)OCC3CCCO3 |
Origin of Product |
United States |
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